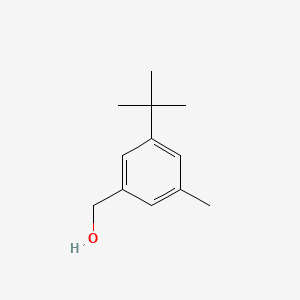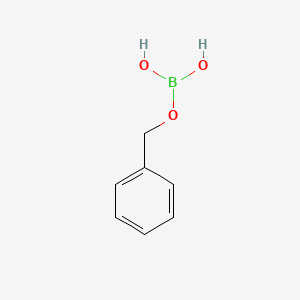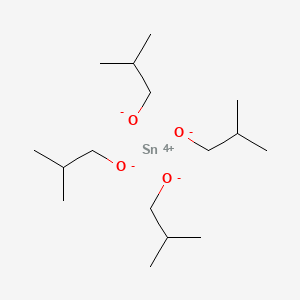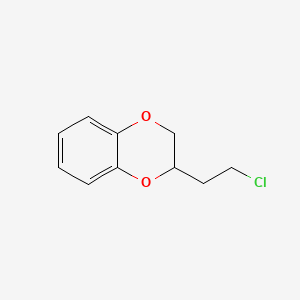
Aluminium tri(naphthalene-2-sulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminium tri(naphthalene-2-sulphonate) is a chemical compound with the molecular formula C30H21AlO9S3 and a molar mass of 648.658878 g/mol . This compound is known for its unique structure, which consists of three naphthalene-2-sulphonate groups coordinated to an aluminium ion. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of aluminium tri(naphthalene-2-sulphonate) typically involves the reaction of aluminium salts with naphthalene-2-sulphonic acid. The reaction conditions often include:
Reactants: Aluminium chloride (AlCl3) and naphthalene-2-sulphonic acid.
Solvent: Aqueous or organic solvents such as ethanol.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Aluminium tri(naphthalene-2-sulphonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonate groups to sulfonic acids.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Aluminium tri(naphthalene-2-sulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, particularly those involving sulfonation and electrophilic aromatic substitution.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of aluminium tri(naphthalene-2-sulphonate) involves its interaction with molecular targets through its sulphonate groups. These groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. The aluminium ion can also coordinate with various ligands, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Aluminium tri(naphthalene-2-sulphonate) can be compared with other similar compounds, such as:
Naphthalene-2-sulphonic acid: A precursor in the synthesis of aluminium tri(naphthalene-2-sulphonate).
Naphthalene-1,5-disulfonic acid: Another sulfonated naphthalene derivative with different reactivity and applications.
Aluminium tris(2-naphthalenesulfonate): A compound with a similar structure but different coordination environment and properties.
The uniqueness of aluminium tri(naphthalene-2-sulphonate) lies in its specific coordination to aluminium, which imparts distinct chemical and physical properties compared to other sulfonated naphthalene derivatives.
Propiedades
Número CAS |
21300-06-1 |
|---|---|
Fórmula molecular |
C30H21AlO9S3 |
Peso molecular |
648.7 g/mol |
Nombre IUPAC |
aluminum;naphthalene-2-sulfonate |
InChI |
InChI=1S/3C10H8O3S.Al/c3*11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h3*1-7H,(H,11,12,13);/q;;;+3/p-3 |
Clave InChI |
WILMEPBBWUELFR-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


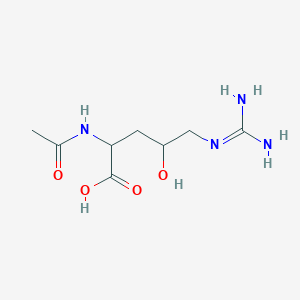
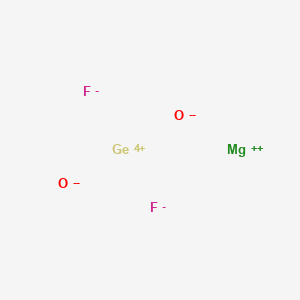
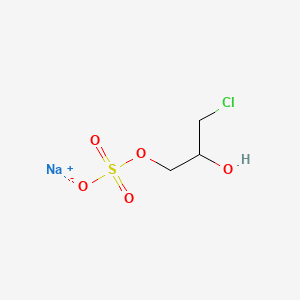

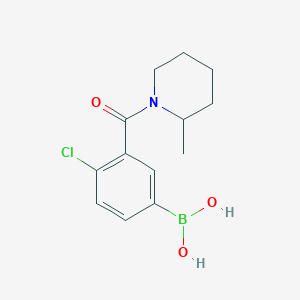
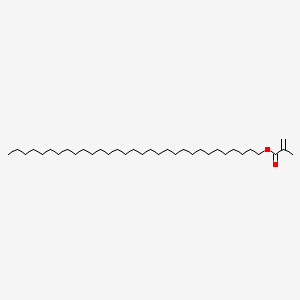
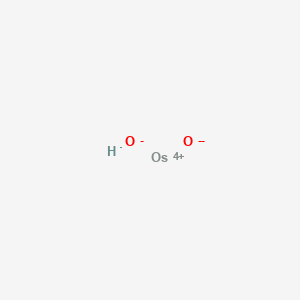
![Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)
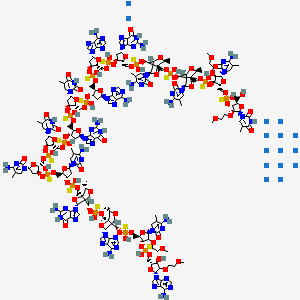
![3-[(2-Hydroxytetradecyl)thio]propionic acid](/img/structure/B12651176.png)
